molecular formula C6H4ClIS B2947026 2-Chloro-4-iodobenzenethiol CAS No. 1268473-43-3

2-Chloro-4-iodobenzenethiol

Cat. No. B2947026
CAS RN: 1268473-43-3
M. Wt: 270.51
InChI Key: MKOCZXAVSOPBHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodobenzenethiol consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a thiol group . The exact spatial configuration can be determined using techniques such as X-ray crystallography, but such information is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-iodobenzenethiol, such as its melting point, boiling point, solubility, and spectral data, are not explicitly mentioned in the available literature .

Scientific Research Applications

  • Halogen Bonding in Chemical Structures :

    • 2-Chloro-4-iodobenzenethiol plays a role in the formation of halogen bonds, which are critical structural determinants in certain chemical compounds. For instance, in 4-halotriaroylbenzenes, halogen bonding is significant for their structure, particularly in derivatives with iodine, as seen in the case of 4-iodo derivatives (Pigge, Vangala, & Swenson, 2006).
  • Synthesis of Halogenated Compounds :

    • This chemical is useful in the synthesis of various halogenated compounds. For example, in the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, 2-Chloro-4-iodobenzenethiol could potentially be involved in the halogenation processes (Bovonsombat & Mcnelis, 1993).
  • Reactions with Nitrosobenzenes :

    • In the study of reactions between nitrosobenzenes and thiols, 2-Chloro-4-iodobenzenethiol might be relevant. These reactions are crucial in biological contexts, and the specific reaction dynamics and products can be significantly influenced by the presence of various chloro- and iodo-substituted benzenethiols (Montanari, Paradisi, & Scorrano, 1999).
  • Antimicrobial and Antifungal Activity :

    • Derivatives of 2,4-dihalogenofluorobenzene, which may include 2-Chloro-4-iodobenzenethiol, show promising antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).
  • Catalysis in Organic Synthesis :

    • In the field of organic synthesis, 2-Chloro-4-iodobenzenethiol may be used as a catalyst or reactant in various reactions. For instance, it can be involved in the synthesis of benzothiazolyl compounds, indicating its utility in creating novel heterocycles (Rathore & Gupta, 1995).
  • Electrochemical Sensing Applications :

    • This compound may also be involved in the development of electrochemical sensors. For example, its derivatives can be used in molecularly imprinted polymer particles for the detection of specific substances, indicating potential applications in analytical chemistry and diagnostics (Ruiz-Córdova et al., 2018).
  • Solid-State Chemistry :

    • In solid-state chemistry, the molecule can contribute to the understanding of molecular salts and cocrystals. Its interactions and bonding patterns in the solid state can be critical for the design of new materials with specific properties (Oruganti et al., 2017).

properties

IUPAC Name

2-chloro-4-iodobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOCZXAVSOPBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodobenzenethiol

CAS RN

1268473-43-3
Record name 2-chloro-4-iodobenzenethiol
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